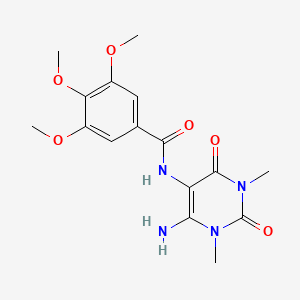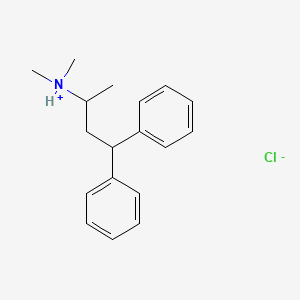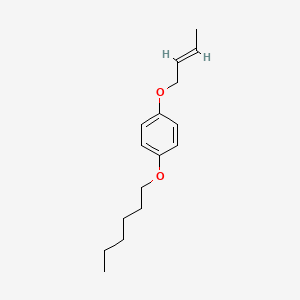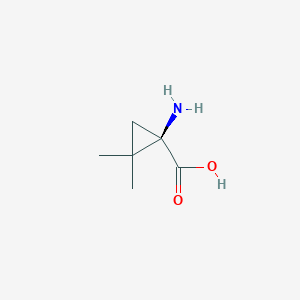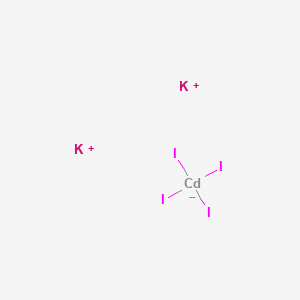
potassium tetraiodocadmate(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium tetraiodocadmate(II) is an inorganic compound with the molecular formula ( \text{K}_2[\text{CdI}_4] ). It consists of cadmium in the +2 oxidation state coordinated by four iodide ions, forming a tetrahedral structure. This compound is known for its unique properties and applications in various fields, including analytical chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: Potassium tetraiodocadmate(II) can be synthesized by reacting cadmium iodide with potassium iodide in an aqueous solution. The reaction typically involves dissolving stoichiometric amounts of cadmium iodide and potassium iodide in water, followed by recrystallization at low temperatures to obtain the desired compound .
Industrial Production Methods: Industrial production of potassium tetraiodocadmate(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation and Reduction: Potassium tetraiodocadmate(II) can undergo redox reactions, where the cadmium ion can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The iodide ions in potassium tetraiodocadmate(II) can be substituted by other ligands, leading to the formation of different cadmium complexes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reducing Agents: Sodium borohydride or zinc can act as reducing agents.
Substitution Reactions: Ligands such as ethylenediamine or ammonia can be used to replace iodide ions.
Major Products Formed:
Oxidation: Formation of cadmium oxide or cadmium iodate.
Reduction: Formation of elemental cadmium.
Substitution: Formation of cadmium complexes with different ligands.
科学的研究の応用
Potassium tetraiodocadmate(II) has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of alkaloids, amines, and other nitrogen-containing compounds.
Material Science: Employed in the synthesis of cadmium-based materials with unique optical and electronic properties.
Electrochemistry: Utilized in the development of cadmium ion-selective electrodes for the detection of cadmium ions in various samples.
作用機序
The mechanism of action of potassium tetraiodocadmate(II) involves the interaction of cadmium ions with target molecules or ions. The cadmium ion can form coordination complexes with various ligands, influencing the chemical and physical properties of the resulting compounds. These interactions are crucial in applications such as ion-selective electrodes and analytical reagents.
類似化合物との比較
Potassium tetrachloroplatinate(II): Similar in structure but contains platinum instead of cadmium.
Tris(ethylenediamine)nickel(II) tetraiodocadmate(II): Contains nickel and ethylenediamine ligands in addition to cadmium and iodide.
Uniqueness: Potassium tetraiodocadmate(II) is unique due to its specific coordination environment and the presence of cadmium, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it valuable in analytical and material science applications.
特性
分子式 |
CdI4K2 |
|---|---|
分子量 |
698.23 g/mol |
IUPAC名 |
dipotassium;tetraiodocadmium(2-) |
InChI |
InChI=1S/Cd.4HI.2K/h;4*1H;;/q+2;;;;;2*+1/p-4 |
InChIキー |
YQVIWQPWFCZTFS-UHFFFAOYSA-J |
正規SMILES |
[K+].[K+].[Cd-2](I)(I)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



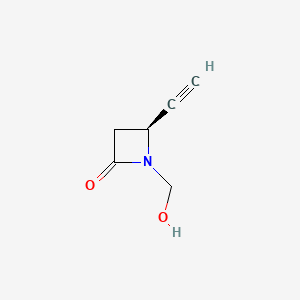
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)

![3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13814290.png)

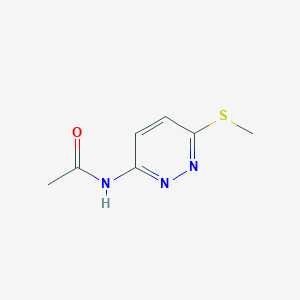
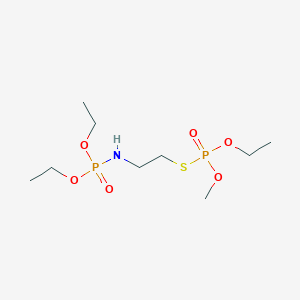
![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
![(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide](/img/structure/B13814327.png)
